![molecular formula C18H23N2+ B14269583 Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- CAS No. 133338-40-6](/img/structure/B14269583.png)
Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-: is a pyridinium salt that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with a 4-[2-[4-(diethylamino)phenyl]ethenyl] group and a methyl group at the 1-position. It is known for its vibrant color and is often used in research related to organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired pyridinium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted pyridinium salts .
科学的研究の応用
Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis, reaction mechanisms, and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
作用機序
The mechanism of action of Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence imaging. Additionally, its structural features enable it to interact with biological molecules, potentially disrupting microbial cell membranes or interfering with specific biochemical pathways .
類似化合物との比較
- Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(dibutylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-ethyl-
Comparison: Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- is unique due to its specific substituents, which influence its photophysical properties and reactivity. Compared to similar compounds, it may exhibit different absorption and emission spectra, making it suitable for specific applications in photonics and organic electronics. Additionally, the presence of diethylamino groups can enhance its solubility and interaction with biological molecules, distinguishing it from other pyridinium derivatives .
特性
CAS番号 |
133338-40-6 |
|---|---|
分子式 |
C18H23N2+ |
分子量 |
267.4 g/mol |
IUPAC名 |
N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17/h6-15H,4-5H2,1-3H3/q+1 |
InChIキー |
YCCVVPMYSGPISC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
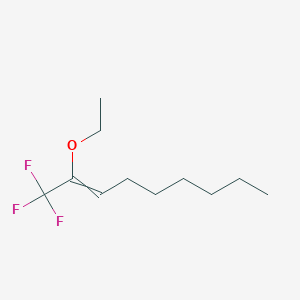
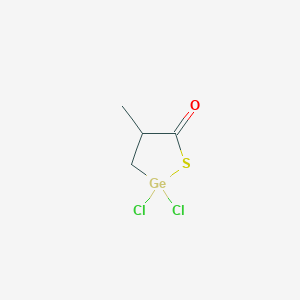
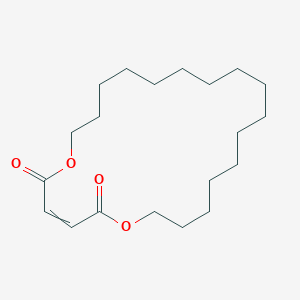
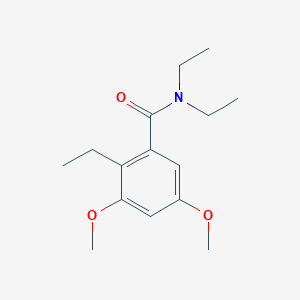
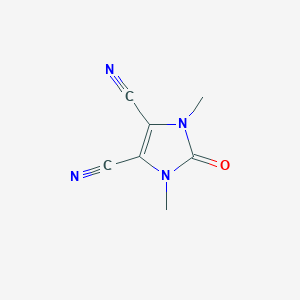
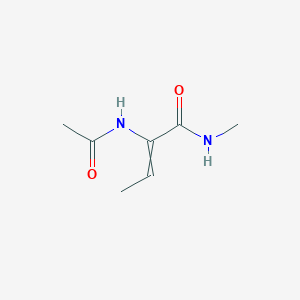
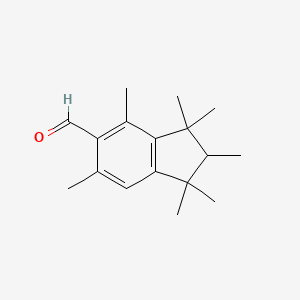
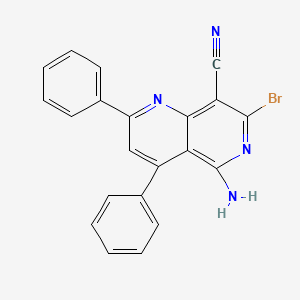
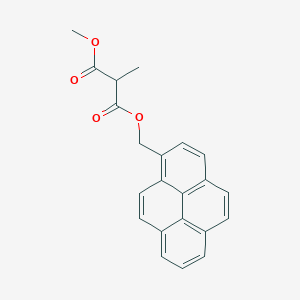
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
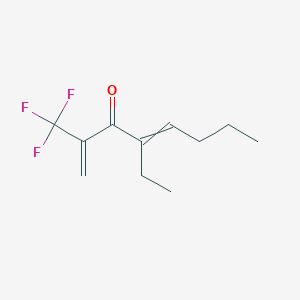
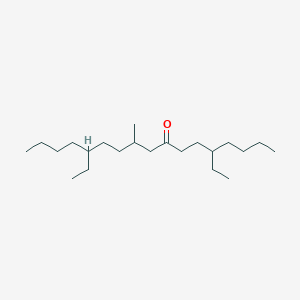
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
